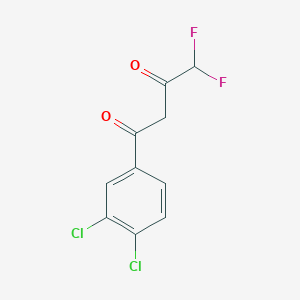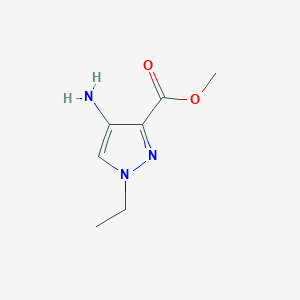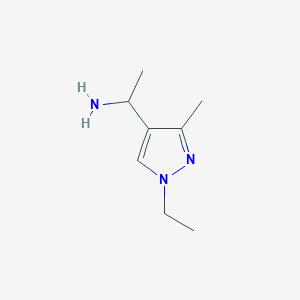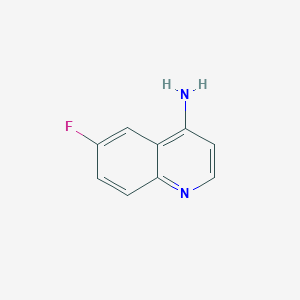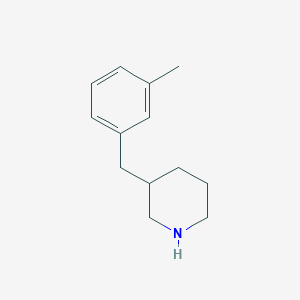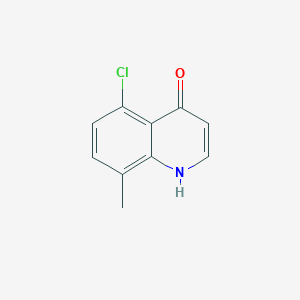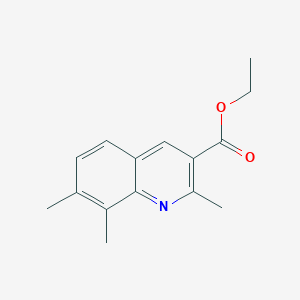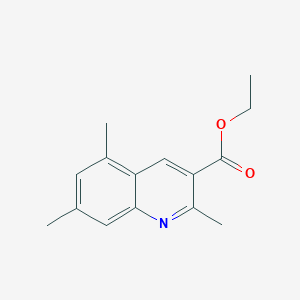![molecular formula C21H17N3O2 B1356058 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 128119-95-9](/img/structure/B1356058.png)
6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one
Vue d'ensemble
Description
6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one, also known as Nile Red, is an organic heterotetracyclic compound. It is a benzo[a]phenoxazin-5-one derivative with a cyano group at position 6 and a diethylamino group at position 9. This compound is widely recognized for its fluorescent properties, making it a valuable tool in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 9-diethylamino-2-hydroxy-5H-benzo[a]phenoxazin-5-one with a suitable cyano precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenoxazinone core.
Substitution: The cyano and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenoxazinones .
Applications De Recherche Scientifique
6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is influenced by the local environment, making it a valuable tool for studying cellular and molecular processes . The molecular targets and pathways involved include cellular membranes and lipid droplets, where the compound preferentially localizes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nile Blue A: Another benzo[a]phenoxazin-5-one derivative with similar fluorescent properties.
BODIPY: A boron-dipyrromethene dye with strong fluorescence used in similar applications.
Rhodamine: A xanthene dye with comparable uses in fluorescence microscopy.
Uniqueness
6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is unique due to its strong fluorescence in lipophilic environments, making it particularly useful for staining cellular membranes and lipid droplets. Its ability to undergo various chemical modifications also allows for the development of specialized probes for different scientific applications .
Propriétés
IUPAC Name |
9-(diethylamino)-5-oxobenzo[a]phenoxazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-3-24(4-2)13-9-10-17-18(11-13)26-21-16(12-22)20(25)15-8-6-5-7-14(15)19(21)23-17/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVGWIGBQTTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128119-95-9 | |
| Record name | 6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


